(4',2-Difluorobiphenyl-3-yl)methanol

Description

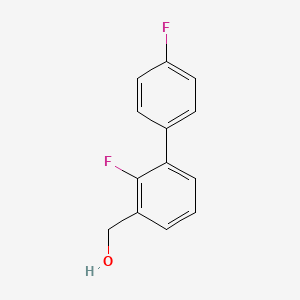

(4',2-Difluorobiphenyl-3-yl)methanol is a fluorinated biphenyl derivative featuring a methanol group at the 3-position of the biphenyl scaffold and fluorine atoms at the 2- and 4'-positions. The fluorine substituents enhance lipophilicity and metabolic stability, while the methanol group offers a site for further chemical derivatization.

Properties

IUPAC Name |

[2-fluoro-3-(4-fluorophenyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-16)13(12)15/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCSRZCWQJBMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’,2-Difluorobiphenyl-3-yl)methanol typically involves the difluoromethylation of biphenyl derivatives. One common method includes the reaction of a biphenyl precursor with difluoromethylating agents under specific conditions. For instance, the use of metal-based catalysts can facilitate the transfer of difluoromethyl groups to the biphenyl core .

Industrial Production Methods

Industrial production of (4’,2-Difluorobiphenyl-3-yl)methanol may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

(4’,2-Difluorobiphenyl-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different biphenyl derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the biphenyl core .

Scientific Research Applications

(4’,2-Difluorobiphenyl-3-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and interactions due to its unique structural features.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4’,2-Difluorobiphenyl-3-yl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The methanol group can also participate in hydrogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4',2-Difluorobiphenyl-3-yl)methanol with key analogs:

Key Observations:

- Fluorine Substitution: Monofluoro analogs (e.g., ) have lower molecular weights (~202–281 g/mol) compared to difluoro derivatives (~220 g/mol) . Fluorine position impacts electronic effects: Para-substitution (4') in vs. ortho/para (2',4') in alters steric and electronic environments.

- Functional Groups: Boronic ester-containing analogs () exhibit higher molecular weights (~281 g/mol) due to the dioxaborolane group, which enhances utility in Suzuki-Miyaura cross-couplings. The ethanol derivative shows reduced aromaticity and distinct substitution patterns (chloro, methyl).

Thermal Stability:

- Boronic esters () display significant melting point variations (35–38°C vs. 80–82°C), likely due to crystal packing differences influenced by fluorine and boronic ester positions.

Q & A

Basic: What are the key considerations for optimizing the synthesis of (4',2-Difluorobiphenyl-3-yl)methanol?

Methodological Answer:

Synthesis optimization requires attention to reducing agents, solvent selection, and reaction monitoring. For example, sodium borohydride (NaBH₄) in methanol is effective for reducing carbonyl intermediates to alcohols, as demonstrated in the synthesis of structurally similar boronate esters (69–94% yields) . Hazard analysis is critical: evaluate gas evolution, exothermicity, and solvent compatibility (e.g., DMF, hexanes) using guidelines like Prudent Practices in the Laboratory . Reaction progress should be tracked via TLC or in-situ FTIR to identify side products and adjust stoichiometry.

Basic: How can chromatographic purification challenges be addressed for fluorinated biphenyl derivatives?

Methodological Answer:

Fluorinated compounds often exhibit unique polarity and solubility profiles. Use methanol-chloroform mixtures (1:2 v/v) for column chromatography, as methanol enhances solubility of polar intermediates while chloroform improves separation . For HPLC, optimize mobile phase pH and methanol content using experimental design matrices (e.g., factorial designs) to model retention behavior . Pre-purification via recrystallization in cold methanol/water mixtures can reduce impurities before chromatography.

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign fluorine-coupled aromatic protons using 2D-COSY and HSQC. Fluorine substituents cause splitting patterns (e.g., JH-F ≈ 8–12 Hz), as seen in related difluorophenyl compounds .

- ¹⁹F NMR : Quantify fluorine environments (δ ≈ -110 to -130 ppm for aryl-F) .

- HRMS : Use ESI(+) or APCI to confirm molecular ion peaks (e.g., [M+Na]⁺).

- IR : Identify hydroxyl stretches (~3200–3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

Advanced: How can crystallographic refinement challenges be resolved for fluorinated small molecules?

Methodological Answer:

Fluorine atoms introduce electron density artifacts due to their high scattering power. Use SHELXL for refinement, which handles anisotropic displacement parameters and twinning . For poor-quality crystals, employ high-resolution data (≤0.8 Å) and integrate hydrogen bonding networks (e.g., O-H···F interactions) to stabilize the lattice. If twinning is observed (common in fluorinated systems), apply the TWIN/BASF commands in SHELXTL to model overlapping domains .

Advanced: How should researchers resolve contradictions in biological activity data for fluorinated analogs?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Implement:

- Dose-Response Reproducibility : Test compounds across multiple batches (≥3) with purity ≥95% (HPLC-UV).

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioassays .

- Structural Confirmation : Cross-validate crystallographic data (e.g., C-F bond lengths) with computational models (DFT) to rule out conformational artifacts .

Advanced: What computational strategies are effective for modeling the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., nucleophilic substitution at fluorinated positions) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol vs. DMF) on reaction kinetics using AMBER or GROMACS .

- QSPR Models : Corlate substituent effects (e.g., fluorine position) with physicochemical properties (logP, pKa) using partial least squares regression .

Advanced: How can researchers mitigate hazards during large-scale synthesis of fluorinated intermediates?

Methodological Answer:

- Risk Assessment : Follow ACS guidelines for evaluating gas evolution (e.g., CO₂ from carbonate bases) and thermal runaway risks .

- Process Safety : Use jacketed reactors with temperature-controlled addition of NaBH₄ to manage exothermicity .

- Waste Management : Neutralize acidic byproducts (e.g., HCl) with aqueous NaOH before disposal.

Advanced: What strategies improve yield in multi-step syntheses involving fluorinated building blocks?

Methodological Answer:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to protect the alcohol moiety during halogenation steps .

- Catalysis : Employ Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings of fluorinated aryl boronic acids (yields >80%) .

- Workup Optimization : Quench reactions with ice-cold methanol to precipitate side products and reduce loss during extraction .

Advanced: How can researchers validate the stereochemical purity of fluorinated derivatives?

Methodological Answer:

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-predicted spectra to confirm enantiopurity .

- X-ray Crystallography : Resolve absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) .

Advanced: What are best practices for managing open data and reproducibility in fluorochemistry research?

Methodological Answer:

- Data Deposition : Share crystallographic data (CIF files) in public repositories (e.g., CCDC) and provide raw NMR/FID files in supplementary materials .

- Electronic Lab Notebooks (ELNs) : Document reaction parameters (e.g., stirring speed, humidity) to identify hidden variables affecting reproducibility .

- Collaborative Platforms : Use FAIR-compliant databases (e.g., PubChem) to upload spectral data and synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.